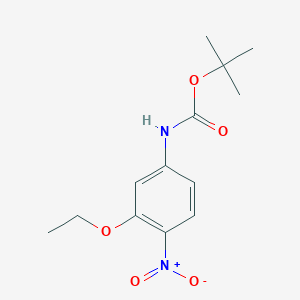
N-methylethane-1-sulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylethane-1-sulfonohydrazide is a chemical compound with the molecular formula C3H10N2O2S and a molecular weight of 138.19 g/mol It is a sulfonohydrazide derivative, which means it contains a sulfonyl group (SO2) attached to a hydrazide group (NH-NH2)
Méthodes De Préparation
The synthesis of N-methylethane-1-sulfonohydrazide typically involves the reaction of ethane-1-sulfonyl chloride with methylhydrazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified by recrystallization or column chromatography .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
N-methylethane-1-sulfonohydrazide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols, under basic conditions. Common reagents used in these reactions include sodium hydroxide or potassium carbonate .
Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or sulfonates. Reduction reactions, on the other hand, can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols .
Applications De Recherche Scientifique
N-methylethane-1-sulfonohydrazide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable tool for the development of new synthetic methodologies .
In biology and medicine, this compound has been investigated for its potential as an anticancer agent. Studies have shown that sulfonohydrazide derivatives can inhibit the proliferation of cancer cells by interfering with key cellular processes, such as DNA replication and protein synthesis . Additionally, this compound has been explored for its antimicrobial properties, with promising results against various bacterial and fungal pathogens .
In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo diverse chemical reactions makes it a versatile building block for the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of N-methylethane-1-sulfonohydrazide involves its interaction with specific molecular targets within cells. In the case of its anticancer activity, the compound is believed to inhibit the activity of enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and subsequent cell death . Additionally, this compound may interfere with protein synthesis by binding to ribosomal subunits, thereby preventing the translation of essential proteins .
The antimicrobial activity of this compound is thought to result from its ability to disrupt the integrity of bacterial and fungal cell membranes. This disruption leads to the leakage of cellular contents and ultimately cell death .
Comparaison Avec Des Composés Similaires
N-methylethane-1-sulfonohydrazide can be compared to other sulfonohydrazide derivatives, such as N-ethylmethanesulfonohydrazide and N-propylethane-1-sulfonohydrazide. These compounds share similar chemical structures and reactivity but differ in their alkyl substituents. The presence of different alkyl groups can influence the physical properties, such as solubility and melting point, as well as the biological activity of these compounds .
For example, N-ethylmethanesulfonohydrazide may exhibit higher solubility in organic solvents compared to this compound, making it more suitable for certain synthetic applications. On the other hand, N-propylethane-1-sulfonohydrazide may have enhanced antimicrobial activity due to its longer alkyl chain, which can increase its interaction with cell membranes .
Propriétés
Formule moléculaire |
C3H10N2O2S |
|---|---|
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
N-methylethanesulfonohydrazide |
InChI |
InChI=1S/C3H10N2O2S/c1-3-8(6,7)5(2)4/h3-4H2,1-2H3 |
Clé InChI |
OBWAYRLYJHUTAT-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


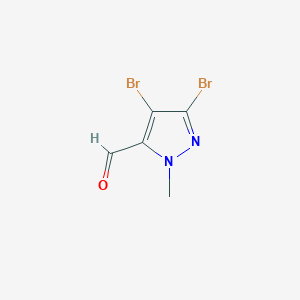
aminehydrochloride](/img/structure/B13506476.png)
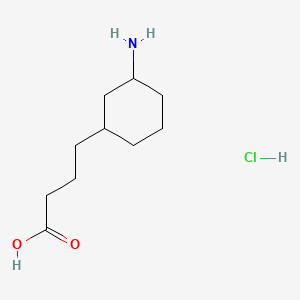
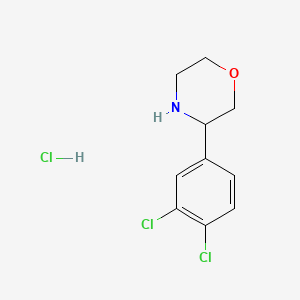



![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
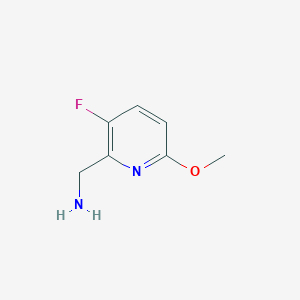
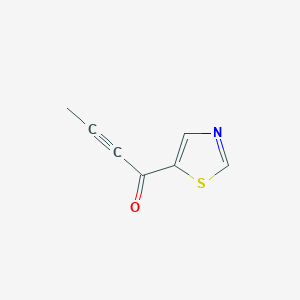
![tert-butylN-{6-azabicyclo[3.2.1]octan-3-yl}carbamatehydrochloride](/img/structure/B13506517.png)
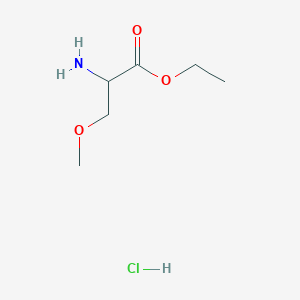
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
